molecular formula C9H12S B1630042 2,4,5-Trimethylthiophenol CAS No. 58348-14-4

2,4,5-Trimethylthiophenol

Cat. No. B1630042
CAS RN: 58348-14-4
M. Wt: 152.26 g/mol
InChI Key: JSYBJWAZPHAASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethylthiophenol is a chemical compound with the molecular formula C9H12S and a molecular weight of 152.26 g/mol. It is used in research and development .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethylthiophenol consists of a thiophenol group with three methyl groups attached to the 2nd, 4th, and 5th carbon atoms . The InChI code for this compound is 1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 .

Scientific Research Applications

Electropolymerization and Material Properties

Polythiophene films have been studied for their structural properties and potential application in electronics. For instance, the electropolymerization of silythiophene monomers, including derivatives of thiophene with various silyl substituents, has been analyzed. These studies suggest that the presence of α-silyl substituents on the thiophene ring favors the formation of highly structured polymers, which are crucial for applications in polymer electronics due to their higher mean conjugation lengths and lower amounts of defects compared to polymers from non-silylated monomers (Sauvajol et al., 1994).

Catalysis and Conversion Processes

Research into the conversion of methanol into hydrocarbons over zeolite catalysts has revealed insights into the mechanistic pathways and the formation of ethene and higher alkenes. These findings are significant for chemical synthesis and industrial processes, demonstrating the complexity and efficiency of catalytic reactions (Svelle et al., 2006).

Organic Electronics and Photovoltaics

A series of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives have been synthesized and used as active layers in organic field-effect transistors (OFETs), showing promising performance. These findings highlight the potential of thiophene derivatives in the development of high-performance semiconductors for OFET applications (Takimiya et al., 2005).

Surface Functionalization and Material Science

The tin-mediated cyclization of (o-Alkynylphenyl)silane into benzosiloles has been explored, showcasing a method for the modular synthesis of functionalized materials. These compounds demonstrate potential in organic electronics, particularly for organic light emitting devices and organic photovoltaic cells, due to their electronic material properties (Ilies et al., 2008).

Safety and Hazards

2,4,5-Trimethylthiophenol should be handled with care. Personal protective equipment is required during handling. It should not come into contact with skin, eyes, or clothing. It should not be released into the environment and should not be allowed to contaminate groundwater systems .

properties

IUPAC Name

2,4,5-trimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYBJWAZPHAASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625152
Record name 2,4,5-Trimethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58348-14-4
Record name 2,4,5-Trimethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethylthiophenol
Reactant of Route 2
2,4,5-Trimethylthiophenol
Reactant of Route 3
Reactant of Route 3
2,4,5-Trimethylthiophenol
Reactant of Route 4
Reactant of Route 4
2,4,5-Trimethylthiophenol
Reactant of Route 5
2,4,5-Trimethylthiophenol
Reactant of Route 6
2,4,5-Trimethylthiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.